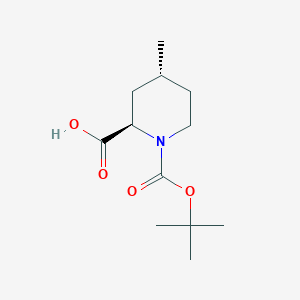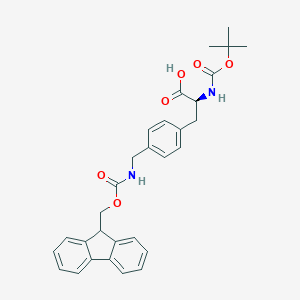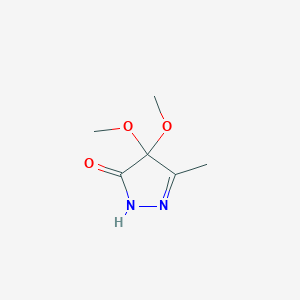![molecular formula C7H6N2O2 B066848 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 194022-44-1](/img/structure/B66848.png)
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives involves several key strategies, including one-pot synthesis methods and electrophilic interactions. For example, 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives are prepared from 1,4-dihydropyridines using electrophilic iodine in the presence of nucleophiles like diethanolamine, leading to excellent yields (Kumar et al., 2011). Additionally, pyrido[2,3-b][1,4]oxazin-2-ones can be synthesized via a one-pot annulation of N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate in acetonitrile, utilizing a Smiles rearrangement for cyclization (Cho et al., 2003).
Molecular Structure Analysis
The molecular structure of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives is characterized by the presence of a bicyclic framework incorporating both pyridine and oxazine rings. The structural analysis includes studying the intramolecular hydrogen bonding (IMHB) interactions, which are crucial for understanding the stability and reactivity of these compounds. Computational studies, such as those conducted by Tahmasby et al., explore these interactions at a theoretical level, providing insights into the electronic structure and bonding characteristics (Tahmasby et al., 2021).
Chemical Reactions and Properties
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one compounds participate in a variety of chemical reactions, including oxidative additions, nucleophilic substitutions, and cyclocondensation processes. These reactions are facilitated by the compound's unique electronic and structural properties, leading to the formation of diverse derivatives with potential biological activity. For instance, Reddy et al. describe a facile synthesis of isoxazolyl derivatives via Smiles rearrangement, highlighting the compound's versatility in organic synthesis (Reddy et al., 2017).
Aplicaciones Científicas De Investigación
1. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Summary of Application: This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes: The advantages and drawbacks of different synthetic strategies and approaches are considered .
2. Design and Synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole Derivatives
- Summary of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
3. Design and Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives
- Summary of Application: This research reports a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Methods of Application: The biological evaluation of these compounds was conducted using in vitro assays .
- Results or Outcomes: Among the compounds tested, compound 4h exhibited potent FGFR inhibitory activity .
4. Synthesis of 3-aminopyridin-2(1H)-ones
- Summary of Application: This research involves the synthesis of 3-aminopyridin-2(1H)-ones .
- Methods of Application: The synthesis was carried out by means of the reaction of 3-aminopyridin-2(1H)-ones with monochloroacetic chloride .
- Results or Outcomes: The research resulted in the successful synthesis of the target compounds .
5. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Summary of Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes: The advantages and drawbacks of different synthetic strategies and approaches are considered .
6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives
- Summary of Application: This research reports a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Methods of Application: The biological evaluation of these compounds was conducted using in vitro assays .
- Results or Outcomes: Among them, compound 4h exhibited potent FGFR inhibitory activity .
Direcciones Futuras
The future research directions for “1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one” could involve further exploration of its potential biological activities, given the reported activities of similar compounds . Additionally, more studies could be done to fully understand its synthesis, molecular structure, and physical and chemical properties.
Propiedades
IUPAC Name |
1H-pyrido[3,4-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQBRXQPWSXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597561 | |
| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
CAS RN |
194022-44-1 | |
| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














